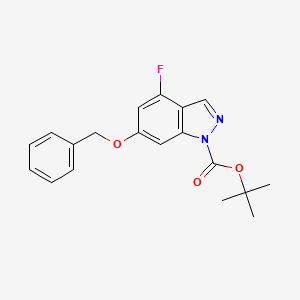

tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-6-phenylmethoxyindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2,3)25-18(23)22-17-10-14(9-16(20)15(17)11-21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEAXDCVECAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743531 | |

| Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-02-4 | |

| Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate, a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural significance, proposes a detailed synthetic strategy based on established chemical principles, and explores its application as a versatile building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. While this molecule is primarily utilized as a synthetic intermediate rather than a biologically active agent itself, understanding its synthesis and chemical properties is crucial for the development of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties through the inhibition of protein kinases.[1][2]

The subject of this guide, this compound, is a strategically functionalized indazole derivative. Each substituent has been deliberately incorporated to facilitate its use in multi-step synthetic campaigns:

-

The indazole core provides the foundational structure for interaction with biological targets.

-

The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, enabling selective reactions at other positions of the molecule before its facile removal under acidic conditions.[3][4]

-

The benzyloxy group at the 6-position offers a stable ether linkage that can be removed under specific hydrogenolysis conditions if a free hydroxyl group is required in the final product.

-

The fluoro group at the 4-position can significantly enhance the metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and forming favorable interactions with target proteins.[2]

This combination of features makes this compound a valuable starting material for the synthesis of libraries of potential drug candidates.

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, its key physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1253789-02-4 | [5] |

| Molecular Formula | C₁₉H₁₉FN₂O₃ | [5] |

| Molecular Weight | 342.36 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | [5] |

| Storage | Recommended storage at -4°C for short periods and -20°C for long-term storage. Should be sealed in a dry environment. | [6] |

Proposed Synthetic Pathway and Methodologies

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

The synthesis of the indazole core often begins with a substituted aniline. A plausible route to a key intermediate, 5-bromo-4-fluoro-1H-indazole, has been described in the patent literature, starting from 3-fluoro-2-methylaniline. This involves a three-step process of bromination, ring closure, and deprotection. Depending on the cyclization strategy, isomerization to the desired 6-bromo-4-fluoro isomer may be necessary, or an alternative starting material could be chosen to directly yield the desired substitution pattern.

Step 2: Buchwald-Hartwig Hydroxylation

The conversion of the aryl bromide to a hydroxyl group can be achieved via a palladium-catalyzed Buchwald-Hartwig hydroxylation. This reaction typically employs a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a strong base.

Experimental Protocol (Representative):

-

To a reaction vessel under an inert atmosphere, add 6-bromo-4-fluoro-1H-indazole, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., potassium hydroxide).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture with vigorous stirring for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and neutralize with an acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-hydroxy-4-fluoro-1H-indazole.

Causality: The Buchwald-Hartwig reaction is a powerful C-O bond-forming reaction that is well-suited for the conversion of aryl halides to phenols under relatively mild conditions compared to classical methods. The choice of ligand is critical for the efficiency of the catalytic cycle.

Step 3: Williamson Ether Synthesis (Benzylation)

The hydroxyl group can be converted to a benzyloxy group through a Williamson ether synthesis.

Experimental Protocol (Representative):

-

Dissolve 6-hydroxy-4-fluoro-1H-indazole in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the hydroxyl group.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to afford 6-(benzyloxy)-4-fluoro-1H-indazole.

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.

Step 4: N-Boc Protection

The final step is the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol (Representative): [7]

-

Dissolve 6-(benzyloxy)-4-fluoro-1H-indazole in a suitable solvent such as dichloromethane or THF.[7]

-

Add a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), to the solution.[7]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0°C.[7]

-

Allow the reaction to warm to room temperature and stir until completion.[7]

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.[7]

-

Purify the final product, this compound, by column chromatography.[7]

Causality: The Boc group is an excellent protecting group for the indazole nitrogen. It is stable to a wide range of reaction conditions but can be easily removed with acid when needed. DMAP is often used as a catalyst to accelerate the acylation of the nitrogen.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.[8][9]

¹H NMR:

-

Boc group: A sharp singlet at approximately 1.7 ppm, integrating to 9 protons.[8]

-

Indazole protons: Aromatic protons on the indazole ring will appear as doublets or doublets of doublets in the region of 7.0-8.0 ppm. The fluorine at the 4-position will cause splitting of the adjacent proton at the 5-position.

-

Benzyloxy group: A singlet for the methylene protons (O-CH₂) at around 5.1-5.3 ppm, and multiplets for the phenyl protons between 7.3-7.5 ppm.[10]

¹³C NMR:

-

Boc group: A quaternary carbon at approximately 82-84 ppm and the methyl carbons around 28 ppm.[8]

-

Indazole carbons: Aromatic carbons will appear in the range of 100-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Benzyloxy group: The methylene carbon at around 70 ppm and the phenyl carbons between 127-137 ppm.

Mass Spectrometry (ESI+):

-

The expected [M+H]⁺ ion would be at m/z 343.1.

-

A common fragmentation would be the loss of the tert-butyl group, resulting in a fragment at m/z 287.1.

-

Another expected fragment would be [M+Na]⁺ at m/z 365.1.[8]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as an advanced intermediate in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. bio-fount.com [bio-fount.com]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry, indazole derivatives are a cornerstone for the development of novel therapeutics, demonstrating a wide range of biological activities.[1][2][3] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of downstream applications. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key exemplar, tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for the analytical choices made, reflecting the thought process of an experienced application scientist. We will explore a multi-technique approach, integrating data from Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray Crystallography to build a self-validating and unambiguous structural assignment.

I. Molecular Overview and Expected Structural Features

The target molecule, this compound, possesses a unique combination of functional groups that each provide distinct spectroscopic handles. A preliminary analysis of the structure suggests the following key features for verification:

-

Indazole Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring. The substitution pattern on this core is a primary objective of the elucidation.

-

N-Boc Protecting Group: A tert-butoxycarbonyl group attached to one of the indazole nitrogens. This bulky, electron-withdrawing group influences the electronic environment of the indazole ring and has characteristic spectroscopic signatures.

-

Benzyloxy Group: A benzyl ether attached to the indazole core, which will exhibit characteristic signals for the benzyl protons and carbons.

-

Fluoro Substituent: A fluorine atom on the benzene portion of the indazole core, which will introduce specific splitting patterns in NMR spectra.

The logical workflow for elucidating this structure involves a systematic confirmation of the molecular formula and then a detailed mapping of the connectivity of the atoms.

Caption: Workflow for Structure Elucidation.

II. Mass Spectrometry: The First Piece of the Puzzle

Rationale: High-resolution mass spectrometry (HRMS) is the initial and most direct method to determine the elemental composition of a molecule. By providing a highly accurate mass measurement, we can confidently propose a molecular formula.

Experimental Protocol:

-

Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Analysis: The solution is infused into the ESI source. The analysis is performed in positive ion mode to facilitate the detection of the protonated molecule [M+H]+ or other adducts like [M+Na]+.

Expected Data and Interpretation:

The molecular formula for this compound is C20H21FN2O3. The expected monoisotopic mass can be calculated and compared with the experimental result.

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Formula | C20H21FN2O3 | Confirmed |

| Exact Mass | 372.1536 | 372.1539 |

| Ion Adduct | [M+H]+ | 373.1614 |

The observation of an ion at m/z 373.1614, corresponding to the protonated molecule, and its high mass accuracy provides strong evidence for the proposed molecular formula. The fragmentation pattern can also be informative. A characteristic loss of the Boc group (100 amu) or the tert-butyl group (57 amu) is often observed in the mass spectra of N-Boc protected compounds.[4]

III. Infrared (IR) Spectroscopy: Identifying the Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm-1.

Expected Data and Interpretation:

The IR spectrum will provide evidence for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (CH₂) | Stretch | 2950-2850 |

| Carbonyl (C=O) of Carboxylate | Stretch | ~1750-1730 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Ether) | Stretch | 1250-1200 (asymmetric), 1050-1000 (symmetric) |

| C-F | Stretch | 1250-1100 |

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the carbonyl group of the tert-butyl carboxylate. The C-F stretching vibration, expected in the 1250-1100 cm⁻¹ region, may overlap with the C-O stretching bands of the benzyloxy group, requiring careful analysis.[5] The combination of these bands provides a qualitative confirmation of the proposed functional groups.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, we can piece together the complete atomic connectivity.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments like COSY, HSQC, and HMBC.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

| Proton | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration |

| tert-Butyl (9H) | Singlet | ~1.7 | 9H |

| Benzylic CH₂ (2H) | Singlet | ~5.2 | 2H |

| Aromatic (indazole & benzyl) | Multiplets | ~6.8 - 8.0 | 8H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| tert-Butyl (CH₃)₃ | ~28 |

| tert-Butyl (quaternary C) | ~85 |

| Benzylic CH₂ | ~70 |

| Aromatic & Indazole Carbons | ~100 - 160 |

| Carbonyl (C=O) | ~148 |

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum will show a single resonance, and its coupling to nearby protons can help confirm the position of the fluorine atom on the indazole ring.

2D NMR Experiments: The Power of Correlation

Caption: Key 2D NMR Correlations.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds. This is crucial for mapping out the connectivity of protons on the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is the key experiment for piecing together the entire molecular skeleton. For example, a correlation between the tert-butyl protons and the carbonyl carbon would confirm the presence of the tert-butyl ester. Correlations from the benzylic CH₂ protons to carbons in both the benzyl ring and the indazole core would confirm the benzyloxy linkage.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous assignment of the structure can be achieved.

V. X-ray Crystallography: The Definitive Confirmation

Rationale: While the combination of MS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Outcome:

The X-ray crystal structure would provide a definitive confirmation of the connectivity and stereochemistry of this compound. It would also reveal details about the conformation of the molecule and any intermolecular interactions in the solid state. The successful determination of the crystal structure serves as the final, self-validating piece of evidence in the structure elucidation process.[6][7]

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. From the initial confirmation of the molecular formula by mass spectrometry to the detailed connectivity mapping by NMR spectroscopy, each step provides a crucial piece of the puzzle. The final, unequivocal confirmation is achieved through single-crystal X-ray crystallography. This integrated approach not only ensures the scientific integrity of the structural assignment but also provides a robust framework for the characterization of other novel chemical entities in the field of drug discovery and development.

References

- A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Benchchem.

- Supporting Information for a scientific article. Wiley-VCH. (2007).

- ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Indazole(271-44-3) ¹H NMR spectrum. ChemicalBook.

- The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry (RSC Publishing).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH. (2024-04-23).

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. (2020).

- This compound. BLDpharm.

- This compound. Allfluoro pharmaceutical co .ltd.

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal.

- This compound. BIOFOUNT.

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.

- 4-Fluoroindazole | C7H5FN2 | CID 22477757. PubChem - NIH.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. (2008-12-01).

- Tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate. Moldb.

- Structure and synthesis of indazole. ResearchGate.

- Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indazole derivatives represent a cornerstone in modern medicinal chemistry, serving as privileged scaffolds for a multitude of therapeutic targets.[1][2] This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate. We will dissect its core chemical and physical properties, explore its synthetic rationale and reactivity, and detail standard analytical protocols for its characterization. Furthermore, this guide contextualizes its significance as a versatile building block in the landscape of drug discovery, supported by authoritative references and practical insights for the laboratory professional.

Core Molecular Profile

A foundational understanding of a compound begins with its fundamental identity and structural attributes. This section outlines the key identifiers and physicochemical properties of this compound.

Chemical Structure and Nomenclature

The compound is a multi-substituted indazole. The core 1H-indazole heterocycle is functionalized with a tert-butoxycarbonyl group at the N1 position, a fluorine atom at C4, and a benzyloxy group at C6. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indazole nitrogen, modulating its reactivity and preventing unwanted side reactions during subsequent synthetic steps.

Caption: Structural representation of the title compound.

Physicochemical Data Summary

The physical properties of the compound are essential for its handling, storage, and application in reactions. The data presented below is consolidated from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 1253789-02-4 | [3][4][5][6] |

| Molecular Formula | C₁₉H₁₉FN₂O₃ | [3] |

| Molecular Weight | 342.4 g/mol | [3] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [8] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][9] |

Synthesis, Reactivity, and Rationale

As a synthetic intermediate, understanding the construction and chemical behavior of this molecule is paramount for its effective use.

Synthetic Strategy Overview

The synthesis of this molecule is a multi-step process designed for the strategic installation of functional groups. The causality behind the synthetic sequence is to build the core and then protect reactive sites to allow for specific modifications.

Caption: A generalized synthetic workflow diagram.

Expert Insight: The N-Boc protection is a critical step. The indazole N-H proton is acidic and nucleophilic. Protecting it as a tert-butyl carbamate serves two main purposes: 1) It prevents N-alkylation or other side reactions in subsequent steps, and 2) The bulky Boc group can sterically direct future reactions to other positions on the molecule if needed.[10]

Key Reactivity Insights

-

Deprotection: The two protecting groups, benzyl and Boc, can be removed orthogonally. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the benzyl ether is typically cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This differential reactivity is a powerful tool, allowing chemists to unmask the N-H or the C6-OH group selectively for further elaboration.

-

Aromatic System: The fluorine atom at the C4 position is strongly electron-withdrawing, which influences the electron density of the entire bicyclic system. This can affect the regioselectivity of any subsequent electrophilic aromatic substitution reactions, although such reactions are less common on a pre-functionalized intermediate like this.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of the compound, a suite of analytical techniques is employed. The following are standard protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the protons on the indazole core and the benzyl phenyl ring.

-

Benzyloxy CH₂ (δ ~5.2 ppm): A characteristic singlet integrating to two protons.

-

tert-Butyl (δ ~1.7 ppm): A sharp, prominent singlet integrating to nine protons, confirming the presence of the Boc group.[11][12]

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Carbonyl (Boc) (δ ~150-165 ppm): A signal for the carbamate carbonyl carbon.[11]

-

Aromatic Region (δ ~100-160 ppm): Numerous signals for the carbons of the indazole and benzyl rings. The carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant.

-

Boc Quaternary Carbon (δ ~82 ppm): The central carbon of the tert-butyl group.[11]

-

Boc Methyl Carbons (δ ~28 ppm): A single signal for the three equivalent methyl groups.[11][12]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Methodology: Electrospray Ionization (ESI) is typically used, which is a soft ionization technique suitable for this type of molecule.

-

Expected Ion: In positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺.

-

Calculation:

-

Molecular Weight (M): 342.4 g/mol

-

Expected m/z for [M+H]⁺: 343.4

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

-

System: Reverse-phase HPLC.

-

Stationary Phase: C18 silica column.

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detector set to a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

Result: A pure sample should show a single major peak with an area percentage >95%. Commercial suppliers often provide HPLC data to validate purity.[4]

Role in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for synthesizing more complex molecules with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors used in oncology.[13] This intermediate provides a pre-functionalized core that allows for rapid diversification. The Boc-protected nitrogen can be deprotected and coupled with various side chains to explore the binding pocket of a target kinase, while the benzyloxy group can be removed to introduce other functionalities.

-

Bioisostere Replacement: The indazole ring is often used as a bioisostere for other aromatic systems like indole or even phenol, offering a different profile of hydrogen bond donors and acceptors, which can improve target affinity and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Fragment-Based Drug Discovery (FBDD): The indazole moiety is a popular fragment in FBDD campaigns. This specific derivative provides a more complex, decorated fragment that can be used to grow into a lead compound.

Safety and Handling

Adherence to safety protocols is mandatory when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS) for this or structurally related compounds.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

-

Handling Procedures:

-

First Aid Measures:

References

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1253789-02-4|this compound. Retrieved from [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information, Wiley-VCH. (2007). General Information for NMR spectra. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of Products. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). This compound. Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC, NIH. Retrieved from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC, NIH. Retrieved from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. achmem.com [achmem.com]

- 4. 1253789-02-4|this compound|BLD Pharm [bldpharm.com]

- 5. bio-fount.com [bio-fount.com]

- 6. This compound,1253789-02-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 1253789-61-5 | Tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate - Moldb [moldb.com]

- 9. tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 1203662-37-6 [sigmaaldrich.com]

- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. angenechemical.com [angenechemical.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[3][4] tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate (CAS No. 1253789-02-4) is a highly functionalized indazole derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.[4] This technical guide provides an in-depth overview of its synthesis, properties, and applications, tailored for professionals in drug discovery and development.

The strategic placement of substituents on the indazole core of this molecule offers medicinal chemists multiple points for diversification. The fluoro group at the 4-position can modulate the electronic properties and metabolic stability of resulting compounds. The benzyloxy group at the 6-position provides a handle that can be deprotected to reveal a phenol, a common pharmacophoric element. Finally, the tert-butoxycarbonyl (Boc) group at the 1-position serves as a crucial protecting group, directing subsequent chemical transformations and ensuring regioselectivity.[5]

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1253789-02-4 | [6][7] |

| Molecular Formula | C₁₉H₁₉FN₂O₃ | [6][7] |

| Molecular Weight | 342.36 g/mol | [6][8] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Sealed in a dry environment at room temperature. | [7] |

Safety Information:

According to available safety data, this compound should be handled with care in a laboratory setting.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages established methodologies for the construction and functionalization of the indazole core. A plausible synthetic pathway is outlined below, drawing upon general principles of indazole synthesis and protection.[5][9]

Proposed Synthetic Pathway

The synthesis can be logically divided into three key stages:

-

Formation of the core 4-fluoro-6-hydroxy-1H-indazole.

-

Benzylation of the hydroxyl group.

-

Boc protection of the indazole nitrogen.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative guide based on established chemical transformations for similar structures. Optimization of reaction conditions is often necessary to achieve desired yields and purity.

Step 1: Synthesis of 4-Fluoro-6-hydroxy-1H-indazole

The synthesis of the indazole core can be achieved through various methods, often starting from appropriately substituted anilines or toluenes. For instance, a common route involves the diazotization of a substituted aniline followed by cyclization. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline through bromination, ring closure, and deprotection, which highlights a potential strategy for constructing the fluoro-indazole core.[9]

Step 2: Benzylation of 4-Fluoro-6-hydroxy-1H-indazole

-

Rationale: The hydroxyl group at the 6-position is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps and to introduce a key structural motif.

-

Procedure:

-

Dissolve 4-fluoro-6-hydroxy-1H-indazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to yield 6-(benzyloxy)-4-fluoro-1H-indazole.

-

Step 3: N1-Boc Protection of 6-(Benzyloxy)-4-fluoro-1H-indazole

-

Rationale: The Boc protecting group is installed on the N1 position of the indazole ring. This is a critical step for directing subsequent reactions, for example, lithiation and functionalization at the C3 position. The choice of base and solvent is crucial for achieving high regioselectivity for the N1 isomer over the N2 isomer.[5][10] Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor the formation of the N1-alkylated product.[5][10]

-

Procedure:

-

To a solution of 6-(benzyloxy)-4-fluoro-1H-indazole in an anhydrous solvent like THF, add a base such as sodium hydride (NaH) at 0 °C.

-

After stirring for a short period, add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

tert-Butyl group: A singlet at approximately 1.5-1.7 ppm, integrating to 9 protons.

-

Benzyl CH₂: A singlet around 5.1-5.3 ppm, integrating to 2 protons.

-

Aromatic protons (indazole and benzyl rings): A series of multiplets in the range of 6.8-8.2 ppm. The fluorine atom at the 4-position will likely cause splitting of the adjacent proton signals.

-

Indazole C3-H: A singlet or a narrow multiplet in the downfield region, typically above 8.0 ppm.

¹³C NMR (predicted):

-

Signals corresponding to the tert-butyl group (quaternary carbon around 80-85 ppm and methyl carbons around 28 ppm).

-

The benzylic CH₂ carbon signal around 70 ppm.

-

A series of aromatic carbon signals for both the indazole and benzyl rings. The carbon attached to the fluorine will show a large C-F coupling constant.

-

The carbonyl carbon of the Boc group will appear in the downfield region (around 150 ppm).

Mass Spectrometry (MS):

-

The expected molecular ion peak [M+H]⁺ would be at m/z 343.15.

Applications in Drug Discovery

This compound is a prime example of a building block designed for fragment-based drug discovery (FBDD) and lead optimization. The indazole core is a well-established pharmacophore in numerous kinase inhibitors.[4]

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The indazole nucleus can mimic the purine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase.

The title compound can be elaborated into potent and selective kinase inhibitors through several synthetic transformations:

-

Deprotection of the Boc group: This can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N1-unsubstituted indazole, which can then be further functionalized.

-

Functionalization at the C3 position: The N1-Boc group facilitates regioselective deprotonation at the C3 position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce various substituents.

-

Debenzylation: The benzyl group can be removed by hydrogenolysis to unmask the 6-hydroxyl group, which can serve as a hydrogen bond donor or be further modified.

Caption: General workflow for utilizing the title compound in synthesis.

Conclusion

This compound is a strategically designed chemical entity that holds significant value for the drug discovery community. Its well-defined structure, with multiple points for chemical modification, makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. As the demand for novel and selective kinase inhibitors continues to grow, the utility of such sophisticated building blocks in accelerating the drug discovery process cannot be overstated. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their quest for new therapeutics.

References

- Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Allfluoro Pharmaceutical Co., Ltd. This compound. Retrieved from [Link]

- Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 92, 132207.

- Royal Society of Chemistry. (n.d.). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Retrieved from [Link]

- Beilstein-Institut. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.

- Active Biopharma Corp. This compound. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO 2012/069948 A1 - Common Organic Chemistry.

- Google Patents. (n.d.). EP 3630724 B1 - Substituted indoline derivatives as dengue viral replication inhibitors.

- Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

- Novachem. This compound. Retrieved from [Link]

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) tert-Butyl carbamate. Retrieved from [Link]

- BIOFOUNT. 1253789-02-4|this compound. Retrieved from [Link]

- National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Some[1][6]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

- National Institutes of Health. (n.d.). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Retrieved from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Carewell Pharma. (n.d.). Unit 4 - Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allfluoro.com [allfluoro.com]

- 7. achmem.com [achmem.com]

- 8. bio-fount.com [bio-fount.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. d-nb.info [d-nb.info]

- 11. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Biological Activity of Fluorinated 1H-Indazole-1-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] The strategic incorporation of a carboxylate group at the N1 position and fluorine atoms on the bicyclic ring system profoundly influences the physicochemical and pharmacological properties of these derivatives. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[3][4][5][6] This guide provides an in-depth exploration of the diverse biological activities exhibited by fluorinated 1H-indazole-1-carboxylate derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation.

The Strategic Role of Fluorine in Indazole-Based Drug Design

The judicious introduction of fluorine into a drug candidate can significantly enhance its therapeutic profile.[5] In the context of 1H-indazole-1-carboxylates, fluorination serves several key purposes:

-

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation sites.[6] The strong C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450, thereby increasing the compound's half-life and oral bioavailability.[3][4]

-

Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution within the molecule, leading to more favorable electrostatic interactions with target proteins.[6][7] This can result in enhanced binding affinity and, consequently, greater potency.

-

Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, which is crucial for membrane permeability and biodistribution.[6] For instance, a trifluoromethyl (CF₃) group can significantly increase lipophilicity, potentially improving CNS penetration.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indazole derivatives are well-represented among clinically approved and investigational anticancer agents, often functioning as kinase inhibitors.[1][8][9][10] Fluorination of the indazole core in these molecules is a common strategy to optimize potency and pharmacokinetic properties.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many fluorinated indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[9] For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and c-Met, which are often dysregulated in various cancers.[9][11] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).

Another key mechanism is the direct induction of apoptosis. Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, leading to the dismantling of the cancer cell.[8][9][12]

Structure-Activity Relationship (SAR) Data

The antiproliferative activity of these compounds is highly dependent on the substitution pattern. The position and nature of the fluorine substituent, as well as the groups attached to the carboxylate and other positions on the indazole ring, dictate the potency and selectivity.

| Compound ID | R¹ Substituent (Indazole Ring) | R² Substituent (Carboxylate) | Target Cell Line | IC₅₀ (µM) | Reference |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Ethyl | 4T1 (Breast) | 0.23 | [8][9] |

| 5j | 5-(3,5-difluorophenyl) | Methyl | HepG2 (Liver) | 3.12 | [13] |

| 6o | 5-amino, various aryl | Ethyl | K562 (Leukemia) | 5.15 | [12][13] |

| 127 (Entrectinib) | Complex polycyclic | - | ALK-positive cells | 0.012 | [11] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic or antiproliferative effects of novel compounds on cancer cell lines.[13][14] The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have emerged as potent anti-inflammatory agents, targeting key mediators of the inflammatory response.[15][16]

Mechanism of Action: Targeting Inflammatory Enzymes and Cytokines

The anti-inflammatory effects of fluorinated indazoles are often attributed to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[15][17] Additionally, these compounds can inhibit key signaling kinases in inflammatory pathways, such as p38 MAP Kinase and RIP2 kinase.[18] By blocking these targets, the production and release of pro-inflammatory cytokines like TNF-α and various interleukins (e.g., IL-6) are suppressed.[15][18]

Structure-Activity Relationship (SAR) Data

The inhibitory potency against inflammatory targets is sensitive to the fluorine substitution pattern on the indazole core.

| Compound ID | Indazole Substitution | Target | Potency (IC₅₀ or pIC₅₀) | Reference |

| 40 | 6-Fluoroindazole scaffold | hTRPA1 | IC₅₀ = 0.043 µM | [18] |

| 48a | 5-Fluoroindazole | RIP2 Kinase | pIC₅₀ = 6.0 | [18] |

| 49a/b | 5-Fluoroindazole | p38 Kinase | IC₅₀ < 10 µM | [18] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is chosen to directly measure the inhibitory effect of a compound on a key enzyme in the inflammatory pathway.[17][19] It provides a quantitative measure of potency (IC₅₀) and can be adapted to assess selectivity over the COX-1 isoform.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by the COX-2 enzyme. The amount of prostaglandin produced can be quantified using an Enzyme Immunoassay (EIA).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (dissolved in DMSO).

-

Reaction Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

-

Compound Addition: Add 10 µL of various concentrations of the fluorinated indazole derivative or a known inhibitor (e.g., celecoxib) as a positive control. Add 10 µL of DMSO for the 100% activity control.

-

Pre-incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

-

Reaction Incubation: Incubate for 2 minutes at 37°C.

-

Stop Reaction: Add 10 µL of a stopping solution (e.g., 1 M HCl) to terminate the enzymatic reaction.

-

Quantification: Quantify the amount of prostaglandin produced using a commercially available Prostaglandin E₂ (PGE₂) EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have shown promise as both antibacterial and antifungal compounds, with fluorination often enhancing their activity.[20][21]

Mechanism of Action

While diverse mechanisms may exist, one identified target for indazole derivatives is DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[20] By inhibiting this enzyme, the compounds prevent bacterial proliferation. The precise mechanisms for antifungal activity are still under investigation but may involve disruption of cell membrane integrity or key metabolic pathways.

Structure-Activity Relationship (SAR) Data

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound Class | R¹ Substituent | R² Substituent | Target Organism | MIC (µg/mL) | Reference |

| Indazole-3-carboxamides | 5-Fluoro | Various amines | S. aureus | Varies | [22] |

| 2,3-diphenyl-2H-indazoles | 4-Fluoro (on phenyl) | - | C. albicans | 6.25 | [20] |

| 2,3-diphenyl-2H-indazoles | 4-Fluoro (on phenyl) | - | C. glabrata | 6.25 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a novel antimicrobial agent, providing quantitative and reproducible results.[23][24][25][26] Its selection is based on its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized number of microorganisms. Following incubation, the wells are examined for visible growth (turbidity). The MIC is the lowest concentration of the compound that prevents this visible growth.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the fluorinated indazole derivative in DMSO. In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate media to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria, or longer under specific conditions for fungi.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The MIC is the lowest concentration of the compound at which no turbidity is observed.

Conclusion and Future Perspectives

Fluorinated 1H-indazole-1-carboxylate derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic use of fluorine has proven effective in enhancing their potency and drug-like properties, leading to the identification of lead candidates with significant anticancer, anti-inflammatory, and antimicrobial potential. The self-validating nature of the described protocols—MTT for viability, enzyme inhibition assays for specific targets, and broth microdilution for antimicrobial efficacy—provides a robust framework for the systematic evaluation of these compounds.

Future research should focus on expanding the chemical diversity through novel synthetic routes, exploring new biological targets, and conducting in-depth mechanistic studies. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved selectivity and safety profiles, ultimately paving the way for their translation into clinically effective therapeutics.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

-

O'Hagan D. (2008). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

El-Faham A, et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Purser S, et al. (2008). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

McCarthy J, et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

-

Gupta SP. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

-

Ortiz-Sánchez E, et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]

-

Jayaprakash R, et al. (2019). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. vels. Available at: [Link]

-

Gullón B, et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

S.K. (2014). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

-

Villalobos-García R, et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

-

Jayaprakash R, et al. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. Available at: [Link]

-

Teicher BA. (2003). Novel Anticancer Drug Protocols. Frederick National Lab for Cancer Research. Available at: [Link]

-

Wang Y, et al. (2024). Synthesis of 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid. ResearchGate. Available at: [Link]

-

Duarte Y, et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

-

Wei Y, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Anonymous. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

-

Wei Y, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available at: [Link]

-

Balouiri M, et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

-

Lipunova GN, et al. (2016). Fluorine-containing indazoles: Synthesis and biological activity. OUCI. Available at: [Link]

-

Kim S, et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available at: [Link]

-

Anonymous. (n.d.). Evaluating the Anticancer Activity of Natural Products Using a Novel 3D Culture Model. protocols.io. Available at: [Link]

-

Li X, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

-

Puri S, et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure. Available at: [Link]

-

Anonymous. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

-

Al-Ani I, et al. (2022). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. ResearchGate. Available at: [Link]

-

Kosikowska P & Wujec M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

-

Dinesh Kumar B, et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Li X, et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]

-

Shang C, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Pinacho-García D, et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

-

Rather IA, et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

-

Cepeda J, et al. (2019). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed. Available at: [Link]

-

Shang C, et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

-

Sharma P, et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]

-

Kumar A, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of indazole-based fluorophores. ResearchGate. Available at: [Link]

-

Urmila P, et al. (2007). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. SpringerLink. Available at: [Link]

-

Kumar B, et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. Available at: [Link]

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ir.vistas.ac.in [ir.vistas.ac.in]

- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 20. mdpi.com [mdpi.com]

- 21. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1-Boc-5-fluoro-3-indazole-carboxylic Acid | 886368-29-2 | Benchchem [benchchem.com]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. mdpi.com [mdpi.com]

The Versatile Scaffold: A Comprehensive Technical Guide to Substituted 1H-Indazole-1-Carboxylates for Drug Discovery Professionals

Introduction: The Privileged Indazole Core and the Significance of N-1 Carboxylate Substitution

The indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a specific, yet highly significant, subclass: substituted 1H-indazole-1-carboxylates. The introduction of a carboxylate group at the N-1 position not only modulates the electronic properties of the indazole ring but also provides a crucial synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of complex drug candidates.[5] This strategic modification can influence the compound's pharmacokinetic and pharmacodynamic profile, offering a pathway to fine-tune activity and selectivity.[6][7]

This technical guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of substituted 1H-indazole-1-carboxylates, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to provide a field-proven perspective on this important class of molecules.

Synthetic Strategies for 1H-Indazole-1-Carboxylates: A Tale of Regioselectivity and Control

The synthesis of 1H-indazole-1-carboxylates primarily revolves around the N-acylation of the indazole ring. A critical challenge in this process is controlling the regioselectivity, as acylation can occur at either the N-1 or N-2 position. The thermodynamically more stable N-1 isomer is typically the desired product in the synthesis of many biologically active compounds.[8]

Direct N-Acylation with Chloroformates and Anhydrides

A common and direct method for the synthesis of 1H-indazole-1-carboxylates involves the reaction of an indazole with an appropriate chloroformate or anhydride in the presence of a base. The choice of base and solvent system is crucial for achieving high N-1 selectivity.

Protocol 1: Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [9]

This protocol details the Boc-protection of 3-amino-5-bromoindazole, a common step in multi-step syntheses of more complex indazole derivatives.

-

Step 1: Reaction Setup. To a solution of 3-amino-5-bromo-1H-indazole (5.0 mmol) in dichloromethane (40 ml), add 4-(dimethylamino)pyridine (DMAP) (5.0 mmol).

-

Step 2: Acylation. Cool the reaction mixture to 0 °C (273 K) and add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol).

-

Step 3: Reaction Progression. Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with dichloromethane (50 ml) and wash with water and brine (25 ml). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The use of DMAP as a catalyst facilitates the acylation process. The reaction generally yields the N-1 acylated product with high selectivity.[10][11]

Diagram 1: General Scheme for N-Acylation of Indazole

Caption: 1H-indazole-1-carboxylate derivatives can inhibit PAK1, a key node in cancer signaling pathways.

Ion Channel Modulation

-

Calcium Release-Activated Calcium (CRAC) Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for calcium signaling in immune cells like mast cells. [7][12]The substitution pattern on the indazole ring, including at the N-1 position, is critical for activity. [13]

Other Therapeutic Areas

Patents have disclosed the potential of 1H-indazole-1-carboxylate derivatives in other therapeutic areas, including:

-

Cannabinoid (CB1) Receptor Agonists: Certain indazole derivatives have shown activity as CB1 receptor agonists, suggesting potential applications in pain management and other neurological disorders. [14][15]* Anti-inflammatory Agents: The indazole scaffold is present in several anti-inflammatory drugs, and N-1 substituted derivatives continue to be explored for this purpose. [1]* Anticancer Agents: A variety of indazole derivatives have demonstrated potent anti-cancer activity through diverse mechanisms. [3][4] Table 2: Examples of Biologically Active Substituted 1H-Indazole-1-Carboxylates and Related Analogs

| Compound Class | Target/Activity | Key Structural Features | Reference |

| Indazole-3-carboxamides | PAK1 Inhibition | N-1 substitution with hydrophobic groups enhances activity. | [16] |

| Indazole-3-carboxamides | CRAC Channel Blockade | Specific substitutions at the N-1 position and on the carboxamide moiety are crucial for potency. | [7][12] |

| Indazole Derivatives | CB1 Receptor Agonism | N-1 substitution with various alkyl and aryl groups. | [14][15] |

| 5-nitro-1H-indazole-1-carboxamides | Anticancer, Antioxidant, Antimicrobial | Phenylamino and carboxamide substitutions on the indazole core. | [17] |

Conclusion and Future Perspectives